molecular formula C13H14ClF B2400540 1-(Chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287283-48-9

1-(Chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2400540
CAS No.: 2287283-48-9
M. Wt: 224.7
InChI Key: VEEQHRJJUPQTPH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process allows for the production of gram quantities of selected bicyclo[1.1.1]pentane building blocks.

Industrial Production Methods

Industrial production methods for this compound are still under development, but scalable approaches have been reported. For example, a practical and scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed, which involves the incorporation of the core structure into the anti-inflammatory drug Flurbiprofen .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives.

Scientific Research Applications

1-(Chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for drug design and development.

    Material Science: The compound’s stability and reactivity make it suitable for the synthesis of novel materials with unique properties.

    Chemical Biology: Its reactivity can be exploited for the development of chemical probes and tools for biological studies.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The presence of the chloromethyl and fluoro-methylphenyl groups allows it to engage in various chemical interactions, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane is unique due to the presence of both chloromethyl and fluoro-methylphenyl groups, which impart distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF/c1-9-3-2-4-10(15)11(9)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEQHRJJUPQTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C23CC(C2)(C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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